molecular formula C35H37NO6S B613745 Boc-(Dmmb(Trt))Gly-OH CAS No. 475113-75-8

Boc-(Dmmb(Trt))Gly-OH

Cat. No.: B613745
CAS No.: 475113-75-8
M. Wt: 599.75
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Mechanism of Action

Target of Action

Boc-(Dmmb(Trt))Gly-OH is a complex compound with multiple functional groups. The boc group (tert-butyloxycarbonyl) is known to be a protecting group used in organic synthesis, particularly for amines .

Mode of Action

The boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . This suggests that this compound may interact with its targets through the formation or removal of protective groups, thereby influencing the chemical behavior of the target molecules.

Pharmacokinetics

The compound’s predicted properties such as boiling point (7145±600 °C) and density (126±01 g/cm3) suggest that it may have specific pharmacokinetic characteristics .

Preparation Methods

The synthesis of Boc-(Dmmb(Trt))Gly-OH typically involves solid-phase peptide synthesis (SPPS) techniques. The Boc group (tert-butyloxycarbonyl) is used as a protecting group for the amino group during the synthesis . The synthesis begins with the attachment of the Boc-protected amino acid to a resin, followed by the stepwise addition of other amino acids. The Dmmb (2-mercapto-4,5-dimethoxy-benzyl) group is introduced as an auxiliary group to facilitate peptide ligation at the X-Gly site . The final product is cleaved from the resin and purified.

Chemical Reactions Analysis

Boc-(Dmmb(Trt))Gly-OH undergoes several types of chemical reactions, including:

Common reagents used in these reactions include trifluoroacetic acid, hydrogen fluoride, and various thiols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Comparison with Similar Compounds

Boc-(Dmmb(Trt))Gly-OH is unique due to the presence of the Dmmb group, which facilitates peptide ligation. Similar compounds include:

    Boc-Gly-OH: Lacks the Dmmb group and is used for simpler peptide synthesis.

    Fmoc-Gly-OH: Uses the Fmoc (fluorenylmethyloxycarbonyl) protecting group instead of Boc.

    Boc-Cys(Trt)-OH: Contains a trityl-protected cysteine residue, used in peptide synthesis but with different ligation properties.

These compounds differ in their protecting groups and auxiliary groups, which affect their reactivity and applications in peptide synthesis.

Properties

IUPAC Name

2-[(4,5-dimethoxy-2-tritylsulfanylphenyl)methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H37NO6S/c1-34(2,3)42-33(39)36(24-32(37)38)23-25-21-29(40-4)30(41-5)22-31(25)43-35(26-15-9-6-10-16-26,27-17-11-7-12-18-27)28-19-13-8-14-20-28/h6-22H,23-24H2,1-5H3,(H,37,38)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBQUSEVODNERSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(CC1=CC(=C(C=C1SC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)OC)OC)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H37NO6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

599.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.